
2-Hydroxy-6-nitrobenzaldehyde
Overview
Description
2-Hydroxy-6-nitrobenzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a hydroxy (-OH) group at the ortho position (C2) and a nitro (-NO₂) group at the para position (C6). This arrangement of electron-withdrawing (nitro) and electron-donating (hydroxy) groups creates unique electronic and steric effects, influencing its chemical reactivity, solubility, and biological activity. The compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and coordination chemistry ligands. Its structural complexity and functional group interplay make it a subject of interest in comparative studies with analogous benzaldehyde derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of salicylaldehyde. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-hydroxy-6-aminobenzaldehyde.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Hydroxy-6-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-nitrobenzaldehyde involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-Hydroxy-6-nitrobenzaldehyde with structurally related compounds, emphasizing substituent effects:
Key Observations :
- Electron Effects: The nitro group at C6 in this compound strongly deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to non-nitrated analogs.
- Solubility: The presence of -OH enhances solubility in polar solvents (e.g., ethanol, water) relative to methyl- or halogen-substituted derivatives .
- Steric Hindrance : Methyl groups in 6-Hydroxy-2,4-dimethyl-5-nitrobenzaldehyde introduce steric bulk, limiting access to the aldehyde group during reactions .
Physical and Chemical Properties
Notable Trends:
- Melting Points : Nitro and hydroxy groups increase intermolecular hydrogen bonding, raising melting points compared to methyl-substituted analogs .
- Acidity : The -OH group in this compound is more acidic than in 5-Hydroxy-2-nitrobenzaldehyde due to stronger intramolecular hydrogen bonding with the adjacent aldehyde group .
Mechanistic Insights :
- Antimicrobial Action : The nitro group generates reactive oxygen species (ROS), while halogens (Cl, F) improve membrane permeability .
- Antioxidant Capacity : Methyl groups in 6-Hydroxy-2,4-dimethyl-5-nitrobenzaldehyde donate electrons, stabilizing free radicals more effectively than nitro groups alone .
Biological Activity
2-Hydroxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4. It is notable for its structural features, including a hydroxyl group and a nitro group on the benzene ring, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound possesses several functional groups that influence its reactivity and biological interactions:
- Hydroxyl Group (-OH) : Increases solubility and can participate in hydrogen bonding.
- Nitro Group (-NO2) : Acts as an electron-withdrawing group, enhancing electrophilic character.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways. For instance, it has been used in studies investigating enzyme mechanisms and as a biochemical probe.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Antimicrobial Studies
A study conducted by Joshi et al. synthesized Schiff base ligands from related compounds and tested their antimicrobial activity. The results showed that these ligands derived from this compound were effective against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of this compound derivatives on cancer cell lines. The study utilized MTT assays to evaluate cell viability after treatment with different concentrations of the compound. Results indicated that certain derivatives significantly reduced cell viability, suggesting their potential use in cancer therapy .
Q & A
Q. What are the established synthetic routes for preparing 2-Hydroxy-6-nitrobenzaldehyde?
Basic
The synthesis of this compound typically involves regioselective nitration of a precursor such as 2-hydroxybenzaldehyde. A reported method (Miranda et al., 2000) employs controlled nitration conditions using nitric acid in a mixed solvent system to favor the 6-nitro isomer. Key steps include temperature modulation (0–5°C) and quenching to minimize over-nitration. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Basic
Characterization should include ¹H/¹³C NMR to confirm the aldehyde proton (~10 ppm) and aromatic proton environments, FT-IR for identifying carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups, and UV-Vis to study electronic transitions. Mass spectrometry (ESI-MS or EI-MS) provides molecular ion validation. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) ensures purity .
Q. How can X-ray crystallography resolve the molecular structure and hydrogen-bonding network of this compound?
Advanced
Single-crystal X-ray diffraction using software like SHELXL ( ) enables precise determination of bond lengths, angles, and supramolecular interactions. The hydroxyl and nitro groups often form intramolecular hydrogen bonds, while intermolecular bonds (e.g., O–H···O) influence crystal packing. Graph set analysis ( ) can classify hydrogen-bonding patterns, aiding in understanding polymorphism or co-crystal formation .
Q. What computational approaches model the electronic properties and reactivity of this compound?
Advanced
Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula ( ), predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Solvent effects can be incorporated via polarizable continuum models (PCM). These studies guide mechanistic insights, such as nitro group participation in charge transfer or nucleophilic attack .
Q. What safety protocols are essential for handling this compound?
Basic
Nitroaromatics require stringent precautions:
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation.
- Storage: In airtight containers, away from ignition sources ().
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent contamination .
Q. How does the nitro group direct reactivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?
Advanced
The nitro group’s electron-withdrawing nature activates the aromatic ring for NAS at meta positions relative to itself. Computational studies (e.g., Fukui indices) predict reactive sites. Experimental optimization includes using polar aprotic solvents (DMF, DMSO) and elevated temperatures. Steric effects from the ortho-hydroxy group may necessitate protecting group strategies (e.g., acetylation) .
Q. What solubility characteristics influence solvent selection for reactions involving this compound?
Basic
The compound is sparingly soluble in water but dissolves in polar solvents like ethanol, acetone, or DMF. Solubility can be enhanced by deprotonating the hydroxyl group with mild bases (e.g., NaHCO₃). Solvent polarity index and hydrogen-bonding capacity should guide reaction medium selection () .
Q. How do hydrogen-bonding interactions affect the solid-state properties of this compound?
Advanced
Intermolecular O–H···O bonds between the hydroxyl and nitro groups create dimeric motifs, while C–H···O interactions stabilize layered packing ( ). Thermal analysis (DSC/TGA) and variable-temperature XRD quantify stability. Disrupting these bonds via co-crystallization with amines can alter melting points and bioavailability .
Q. What chromatographic methods optimize the purification of this compound?
Basic
Flash chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates nitroaromatic byproducts. For analytical purity, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities. TLC (Rf ~0.3 in 3:7 EtOAc/hexane) provides rapid monitoring ( ) .
Q. How is this compound utilized in synthesizing bioactive molecules?
Advanced
The aldehyde group serves as a versatile handle for condensation reactions (e.g., Schiff base formation with amines) to generate pharmacophores. For example, it is a precursor in antitumor agent synthesis, where nitro reduction followed by coupling with bioactive moieties (e.g., quinoline derivatives) enhances cytotoxicity () .
Properties
IUPAC Name |
2-hydroxy-6-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWYLFSBHZEAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449552 | |
Record name | 2-HYDROXY-6-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16855-08-6 | |
Record name | 2-HYDROXY-6-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.